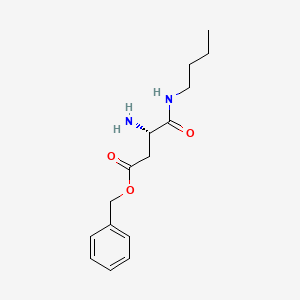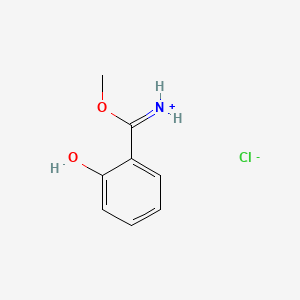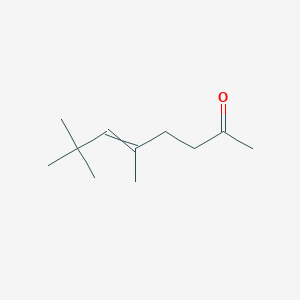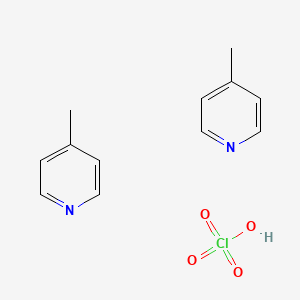![molecular formula C10H15N3O6 B14591196 Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate CAS No. 61133-96-8](/img/structure/B14591196.png)
Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an imidazole ring and a ribofuranoside moiety, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate involves several steps. One common method includes the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, leading to the formation of an aminosugar. This product is then treated with methyl orthoformate in the presence of a base, resulting in the formation of the imidazole ring. Subsequent reactions with alkoxide convert the nitrile nearest the sugar to an iminoester, and the benzoyl groups are cleaved in the process. A Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine. Finally, basic hydrolysis converts the remaining nitrile to an amide, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes and its potential as a biochemical tool.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to various downstream effects, including increased glucose uptake and fatty acid oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR): A compound with a similar structure and function, known for its role in activating AMPK.
4-amino-5-(aminomethyl)-2-methylpyrimidine: Another compound with a related structure, used in various biochemical applications.
Uniqueness
Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate is unique due to its specific combination of functional groups and its ability to activate AMPK. This makes it a valuable tool in both research and therapeutic contexts.
Propriétés
Numéro CAS |
61133-96-8 |
|---|---|
Formule moléculaire |
C10H15N3O6 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C10H15N3O6/c1-18-10(17)5-8(11)13(3-12-5)9-7(16)6(15)4(2-14)19-9/h3-4,6-7,9,14-16H,2,11H2,1H3 |
Clé InChI |
FSALOBZWHYICLM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)

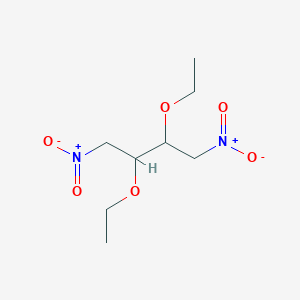
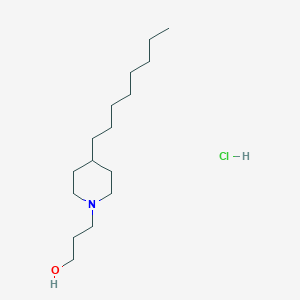
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
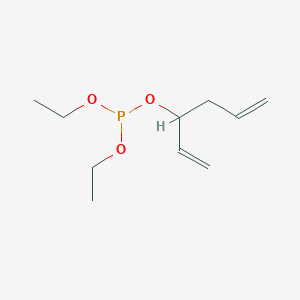
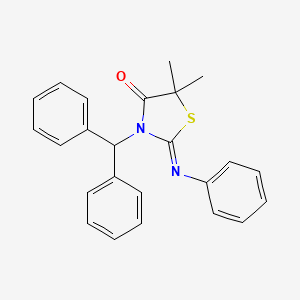
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)
